molecular formula C11H13BrClNO B1460893 N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine CAS No. 1038305-52-0

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine

Cat. No.: B1460893
CAS No.: 1038305-52-0
M. Wt: 290.58 g/mol
InChI Key: HAQCFWJLOGUGEZ-UHFFFAOYSA-N
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Description

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxy group substituted with bromine and chlorine atoms. It is primarily used in research settings and has various applications in chemistry and biology.

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQCFWJLOGUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine typically involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of a cyclopropane ring.

Biological Activity

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety linked to a phenoxy group that is substituted with bromine and chlorine atoms. This dual halogenation can influence its chemical reactivity and biological interactions. The molecular formula is C11H14BrClNC_{11}H_{14}BrClN, and the presence of halogens may enhance its affinity for various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), particularly GPBAR1 (G-protein coupled bile acid receptor 1), which is involved in metabolic processes and inflammation. Such interactions could modulate metabolic syndromes and related diseases.
  • Kinase Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases, which are crucial in regulating cell proliferation and survival. This aspect is particularly relevant in cancer research, where kinase inhibitors are sought for therapeutic interventions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Neuropharmacology : Research indicates potential neurotoxic effects similar to other compounds with amine functional groups. For instance, related compounds have shown to deplete norepinephrine levels in the central nervous system, which could be indicative of its mechanism of action .
  • Anticancer Potential : The compound's ability to inhibit kinases may position it as a candidate for cancer treatment. Inhibitors targeting the Mps-1 kinase have been explored for their role in preventing uncontrolled cellular proliferation .

Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Kinase Inhibition : A study investigated the compound's effect on various kinases involved in cell signaling pathways. Results indicated significant inhibition of specific kinases associated with tumor growth, suggesting potential applications in cancer therapy.
  • Neurotoxicity Assessment : Another study evaluated the neurotoxic effects by administering the compound to rodent models. The findings showed a marked depletion of norepinephrine levels, supporting the hypothesis that the compound could influence neurotransmitter dynamics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropanamine + Bromine & Chlorine SubstituentsPotential GPCR Agonist, Kinase Inhibitor
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamineSimilar structure with different substitutionInvestigated for similar pharmacological properties

This table highlights how structural variations can influence biological activity, underscoring the importance of specific halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine

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